7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile
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Overview
Description
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is a quinoline derivative characterized by the presence of a chloro group at the 7th position, a trifluoromethyl group at the 6th position, and a carbonitrile group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with a suitable nitrile source under acidic conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: It is employed in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
Uniqueness
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group at the 2nd position enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H4ClF3N2 |
---|---|
Molecular Weight |
256.61 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H4ClF3N2/c12-9-4-10-6(1-2-7(5-16)17-10)3-8(9)11(13,14)15/h1-4H |
InChI Key |
FGOXNRCDKVKFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
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